Molecular Identity and Formula-Level Discrimination Against the Clinical Candidate TAK-659 (Mivavotinib)
CAS 1190927-73-1 is frequently mislabeled as TAK-659 in secondary vendor catalogs, yet they are chemically distinct. The target compound has the molecular formula C15H23N3O4S (monoisotopic mass 341.140930 Da) , whereas the clinical SYK/FLT3 inhibitor TAK-659 (mivavotinib) carries the formula C17H21FN6O (monoisotopic mass approximately 344.2 Da) . This formula-level distinction is critical for procurement: ordering CAS 1190927-73-1 and expecting TAK-659 will yield a compound lacking the pyrrolo[3,4-c]pyridinone core and fluorine atom that are essential for the nanomolar biochemical IC50 (SYK IC50 = 3.2 nM, FLT3 IC50 = 4.6 nM) reported for TAK-659 .
| Evidence Dimension | Molecular formula and monoisotopic mass |
|---|---|
| Target Compound Data | C15H23N3O4S; monoisotopic mass 341.140930 Da |
| Comparator Or Baseline | TAK-659 (mivavotinib): C17H21FN6O; monoisotopic mass ~344.2 Da |
| Quantified Difference | Different formula; mass difference ~3.06 Da; distinct elemental composition (S vs F; N3 vs N6) |
| Conditions | Calculated from standard atomic masses; ChemSpider record CSID:24747870 and TargetMol product listing |
Why This Matters
Misidentification at procurement can waste synthetic effort and budget, as the building block cannot substitute for the active clinical candidate in biological assays.
